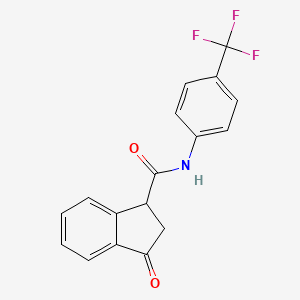

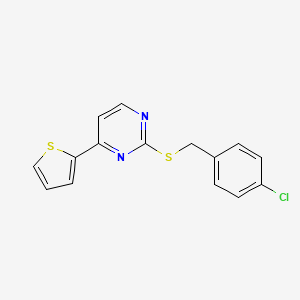

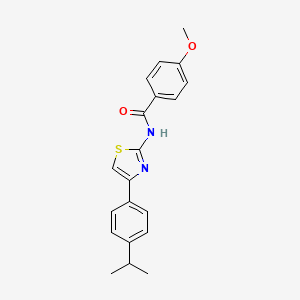

![molecular formula C20H16N4O2S B2721953 N-(2-羰氨基苯基)-3-甲基-1-苯基-1H-噻吩并[2,3-c]嘧啶-5-甲酰胺 CAS No. 380216-64-8](/img/structure/B2721953.png)

N-(2-羰氨基苯基)-3-甲基-1-苯基-1H-噻吩并[2,3-c]嘧啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of “N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is not provided in the retrieved papers.科学研究应用

合成技术

- 化学选择性硫化-环化:报道了一种通过高度官能化的烯酰胺的化学选择性硫化-环化有效合成2-苯基/(2-噻吩基)-5-(杂)芳基/(甲硫基)-4-官能化的噻唑的途径。此过程涉及使用劳森试剂,并导致在产物噻唑中引入酯、N-取代的酰胺或肽官能团,表明了一种合成复杂噻唑衍生物的方法,可能包括 N-(2-氨基甲酰基苯基)-3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-酰胺 (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013)。

生物学活动

- 抗菌和抗炎剂:探索了一种合成 4-氨基-3-甲基-1-苯基-1H-5-取代噻吩并[2,3-c]吡唑(包括含有腈、酰胺、N-苯基酰胺和苯甲酰基的衍生物)的新方法。这些化合物对革兰氏阳性菌和革兰氏阴性菌表现出显著的抗菌活性,并具有显着的抗真菌活性。此外,一些化合物表现出高抗炎活性,通过角叉菜胶诱导的大鼠爪水肿试验评估,表明该化合物在开发新的抗菌和抗炎剂方面具有潜力 (Adel M. Kamal El-Dean, Remon M. Zaki, & Abdullah Y. Abdulrazzaq, 2015)。

合成应用

- 杂环化合物合成:一项研究描述了合成吡唑并噻吩并嘧啶和咪唑并吡唑并噻吩并嘧啶的多功能前体,表明该化合物在创建各种杂环化合物中的效用。这展示了在合成化学中的更广泛应用,为开发新药和新材料提供了途径 (R. Zaki, A. El-Dean, & Abdullah Y. Abdulrazzaq, 2015)。

作用机制

Target of Action

N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a member of the pyrazole-thiazole carboxamide derivatives . These compounds are known to target Succinate Dehydrogenase (SDH), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .

Mode of Action

N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide interacts with its target, SDH, by occupying its site of action . This interference disrupts the effects of the tricarboxylic acid cycle, leading to the death of the pathogen . This unique mode of action means that these compounds have no cross-resistance with other classes of fungicides .

Biochemical Pathways

The primary biochemical pathway affected by N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts the energy production of the pathogen, leading to its death . The downstream effects of this disruption include the cessation of growth and reproduction of the pathogen .

Pharmacokinetics

Similar compounds in the pyrazole-thiazole carboxamide class are known to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds contribute to their effectiveness as fungicides .

Result of Action

The result of the action of N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is the death of the pathogen . By disrupting the tricarboxylic acid cycle, the compound deprives the pathogen of the energy it needs to grow and reproduce . This leads to a reduction in the population of the pathogen and helps to control the spread of the disease .

Action Environment

The action of N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can be influenced by environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other compounds or organisms can influence the efficacy of the compound . More research is needed to fully understand these interactions .

属性

IUPAC Name |

N-(2-carbamoylphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-12-15-11-17(19(26)22-16-10-6-5-9-14(16)18(21)25)27-20(15)24(23-12)13-7-3-2-4-8-13/h2-11H,1H3,(H2,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJKTZSQRJDPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C(=O)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

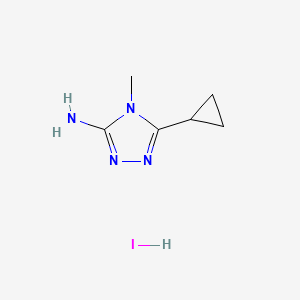

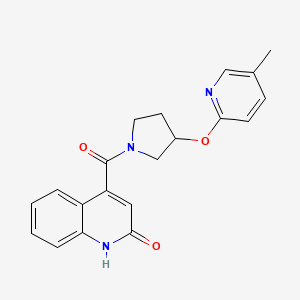

![N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2721872.png)

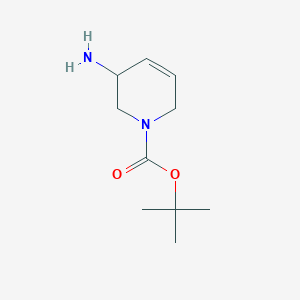

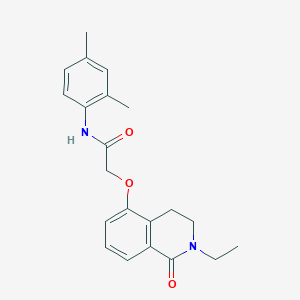

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721875.png)

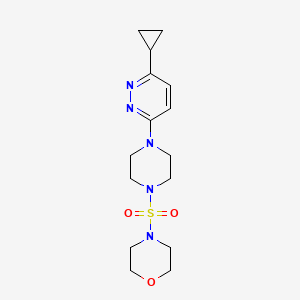

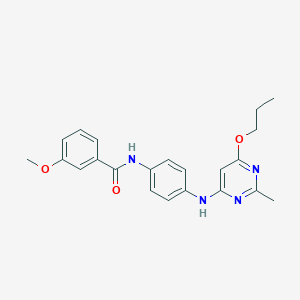

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)

![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)